N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a phenylpropyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an ester under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amide nitrogen, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium cyanide (NaCN), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: The compound may serve as a tool for studying biochemical pathways and molecular interactions in cells.
Industrial Chemistry: It can be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound can modulate activity through binding or inhibition. The exact pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide
- N-(1-methyl-3-phenylpropyl)cyclohexanecarboxamide
- N-(3-{1-[(1-cyclopropylethyl)amino]ethyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better leverage its potential in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-18(14-19,16-10-11-16)20-17(22)13-21(2)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJCXFFJAFIYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.